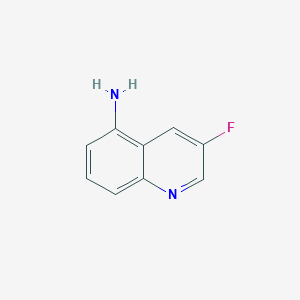

3-フルオロキノリン-5-アミン

概要

説明

3-Fluoroquinolin-5-amine is not directly discussed in the provided papers; however, the papers do provide insights into various fluoroquinoline derivatives and their synthesis, properties, and applications. Fluoroquinolines are a class of compounds known for their biological activity, including antibacterial properties, as seen in the synthesis of novel quinolone antibacterials . The presence of a fluorine atom on the quinoline ring can significantly affect the compound's activity and properties.

Synthesis Analysis

The synthesis of fluoroquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a novel 5-amino-6-methylquinoline carboxylic acid was synthesized from 2,3,4-trifluoro aniline in 12 steps . Another example is the one-pot synthesis of fluorinated 1-benzoyl-3,4-dihydroisoquinolines from [2-(o-alkynylphenyl)ethyl]amines, which involves a hydroamination followed by a Pd-catalyzed oxidation . These methods demonstrate the intricate procedures required to introduce fluorine atoms into the quinoline structure.

Molecular Structure Analysis

The molecular structure of fluoroquinoline derivatives is crucial for their biological activity. The synthesis of optically active flumequine, a fluoroquinoline derivative, involved resolving racemic intermediates and determining their configurations through X-ray structures . The precise arrangement of atoms, including the position of the fluorine atom, is essential for the desired activity and properties of the compound.

Chemical Reactions Analysis

Fluoroquinoline derivatives undergo various chemical reactions that are essential for their biological activity. For example, the antidepressant-like effect of 7-fluoro-1,3-diphenylisoquinoline-1-amine was found to be mediated by serotonergic and dopaminergic systems, indicating the compound's interaction with neurotransmitter receptors . Additionally, the synthesis of chloroisothiocyanatoquinolines and their reaction with amines to produce fluorescent thiazoloquinolines shows the reactivity of such compounds with nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroquinoline derivatives are influenced by their molecular structure. The photophysical properties of benzo[de]isoquinoline-1,3-dione derivatives were investigated, demonstrating their potential as fluorophores with high photostability [2, 4]. The introduction of fluorine atoms and other substituents can significantly alter the absorption, emission, and stability of these compounds.

科学的研究の応用

作用機序

Target of Action

3-Fluoroquinolin-5-amine, a derivative of the fluoroquinolone family, primarily targets bacterial DNA-gyrase . DNA-gyrase is an essential enzyme in bacteria, playing a crucial role in DNA replication, transcription, and repair .

Mode of Action

The compound interacts with its target by inhibiting the function of bacterial DNA-gyrase . This inhibition disrupts the supercoiling and unwinding of bacterial DNA, which is necessary for DNA replication and transcription . As a result, the bacterial cell cannot reproduce or function properly, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by 3-Fluoroquinolin-5-amine is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of the DNA helix, which is a critical step in DNA replication . This disruption in the replication process leads to the cessation of bacterial growth and multiplication .

Pharmacokinetics

They are well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . These properties contribute to their high bioavailability and broad-spectrum antibacterial activity .

Result of Action

The primary result of 3-Fluoroquinolin-5-amine’s action is the inhibition of bacterial growth and multiplication . By disrupting DNA replication, the compound causes bacterial cell death, effectively combating bacterial infections .

Action Environment

The action of 3-Fluoroquinolin-5-amine, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH level can affect the compound’s solubility and absorption . Additionally, the presence of metal ions can form complexes with fluoroquinolones, potentially affecting their antibacterial activity

Safety and Hazards

生化学分析

Biochemical Properties

3-Fluoroquinolin-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making 3-Fluoroquinolin-5-amine a potent antibacterial agent. Additionally, it interacts with other enzymes involved in metabolic pathways, enhancing its overall biochemical activity .

Cellular Effects

3-Fluoroquinolin-5-amine exerts various effects on different types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of bacterial cells by targeting DNA-gyrase, leading to the disruption of DNA replication and transcription . This compound also affects eukaryotic cells by modulating gene expression and altering cellular metabolism, which can result in changes in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 3-Fluoroquinolin-5-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the DNA-gyrase enzyme, inhibiting its activity and preventing the supercoiling of bacterial DNA . This inhibition leads to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death. Additionally, 3-Fluoroquinolin-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoroquinolin-5-amine change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that 3-Fluoroquinolin-5-amine can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 3-Fluoroquinolin-5-amine vary with different dosages in animal models. At low doses, it exhibits potent antibacterial activity with minimal adverse effects . At higher doses, it can cause toxic effects, including gastrointestinal disturbances, liver toxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its antibacterial activity .

Metabolic Pathways

3-Fluoroquinolin-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, 3-Fluoroquinolin-5-amine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 3-Fluoroquinolin-5-amine is crucial for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and inhibits DNA-gyrase . Additionally, it can localize to other organelles, such as mitochondria, where it may affect mitochondrial function and energy metabolism . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

特性

IUPAC Name |

3-fluoroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOIWROBEFMORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165794 | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155014-05-4 | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155014054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2WS2LC6PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

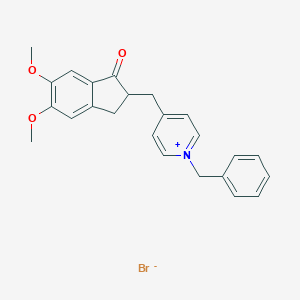

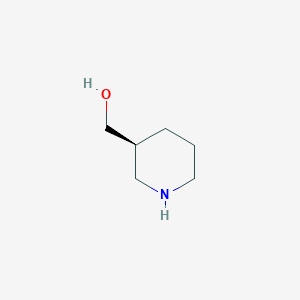

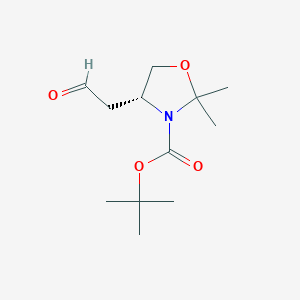

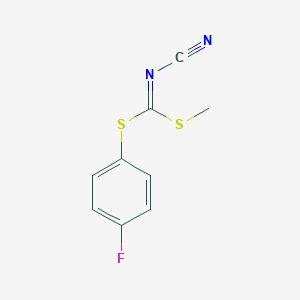

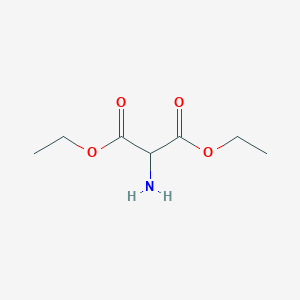

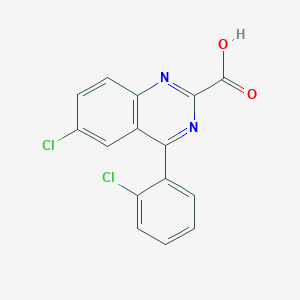

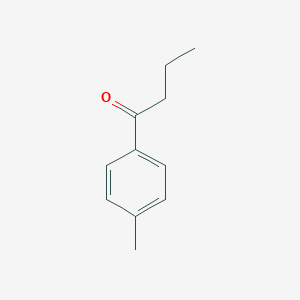

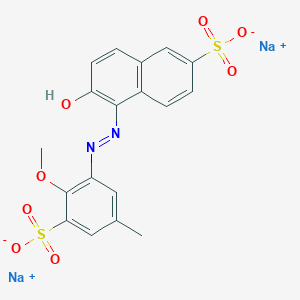

Synthesis routes and methods

Procedure details

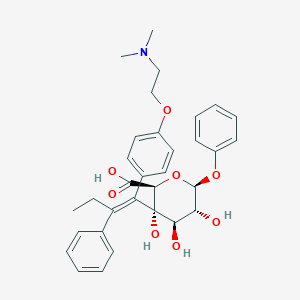

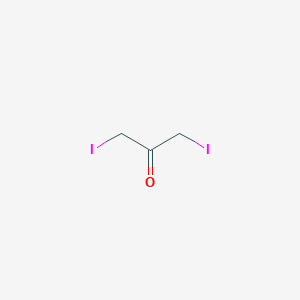

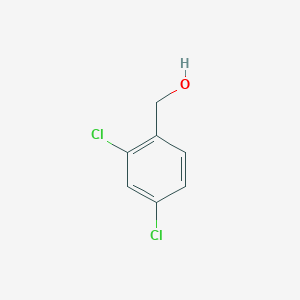

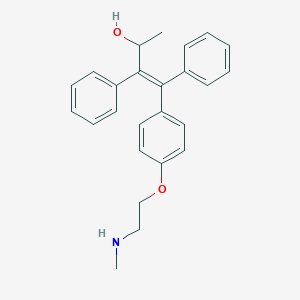

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。